molecular formula C₁₂H₁₃D₂Cl¹⁵N₂O B1146533 3-Hydroxy Detomidine Hydrochloride CAS No. 1346603-61-9

3-Hydroxy Detomidine Hydrochloride

Cat. No.: B1146533
CAS No.: 1346603-61-9
M. Wt: 242.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Detomidine Hydrochloride involves several steps. One common method includes the addition reaction of (2,3,3,5-dimethylphenyl) magnesium bromide with formaldehyde to produce an intermediate, which is then subjected to reduction in the presence of concentrated hydrochloric acid and isopropanol to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Detomidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy Detomidine Hydrochloride is unique due to the presence of the hydroxyl group, which can influence its solubility, reactivity, and binding affinity to receptors. This makes it a valuable compound for studying the structure-activity relationship of alpha-2 adrenoceptor agonists .

Properties

IUPAC Name

[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQUAWVVRURKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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